molecular formula C15H17NS B14897523 N-benzyl-1-[4-(methylsulfanyl)phenyl]methanamine

N-benzyl-1-[4-(methylsulfanyl)phenyl]methanamine

Cat. No.: B14897523
M. Wt: 243.4 g/mol
InChI Key: HWWBCKZEMKOSND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-1-[4-(methylsulfanyl)phenyl]methanamine is an organic compound with the molecular formula C15H17NS. This compound is characterized by the presence of a benzyl group attached to a methanamine moiety, which is further substituted with a 4-(methylsulfanyl)phenyl group. It is a member of the phenylmethylamines class of compounds, known for their diverse applications in various fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-[4-(methylsulfanyl)phenyl]methanamine typically involves the reaction of benzylamine with 4-(methylsulfanyl)benzaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-[4-(methylsulfanyl)phenyl]methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-benzyl-1-[4-(methylsulfanyl)phenyl]methanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-1-[4-(methylsulfanyl)phenyl]methanamine involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Properties

Molecular Formula

C15H17NS

Molecular Weight

243.4 g/mol

IUPAC Name

N-[(4-methylsulfanylphenyl)methyl]-1-phenylmethanamine

InChI

InChI=1S/C15H17NS/c1-17-15-9-7-14(8-10-15)12-16-11-13-5-3-2-4-6-13/h2-10,16H,11-12H2,1H3

InChI Key

HWWBCKZEMKOSND-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)CNCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.